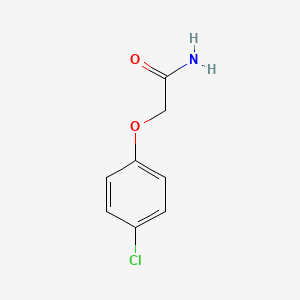

2-(4-Chlorophenoxy)acetamide

Description

2-(4-Chlorophenoxy)acetamide is a substituted acetamide derivative featuring a chlorophenoxy group at the para position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and antimicrobial agents. Its structure combines a phenoxy group with a chloro substituent, enhancing its binding affinity to biological targets such as enzymes and receptors. For instance, it is a key scaffold in selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a therapeutic target for prostate cancer . The compound’s synthesis typically involves coupling reactions between 4-chlorophenol and chloroacetamide derivatives under basic conditions, as demonstrated in the preparation of N-phenyl-2,2-di(4-chlorophenoxy)acetamide with optimized yields of 75% under specific conditions (80°C, 4 hours) . Analytical characterization via 1H/13C NMR, LCMS, and HPLC ensures structural integrity and purity .

Properties

CAS No. |

3598-10-5 |

|---|---|

Molecular Formula |

C8H8ClNO2 |

Molecular Weight |

185.61 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)acetamide |

InChI |

InChI=1S/C8H8ClNO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) |

InChI Key |

RHLHDNNWVXMDAF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OCC(=O)N)Cl |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)N)Cl |

Other CAS No. |

3598-10-5 |

Synonyms |

4-chlorophenoxyacetamide p-chlorophenoxyacetamide |

Origin of Product |

United States |

Comparison with Similar Compounds

17β-HSD3 Inhibitors

2-(4-Chlorophenoxy)acetamide derivatives exhibit nanomolar potency against 17β-HSD3. For example:

Key findings:

- Stereochemistry matters : The S-enantiomer of compound 26 (compound 32) shows 1.4-fold higher activity than the racemic mixture, emphasizing the role of chiral centers in binding .

- Substituent effects : Piperidine-containing derivatives (e.g., compound 30) achieve lower IC50 values (~76 nM) due to enhanced hydrophobic interactions with the enzyme’s active site .

ATF4 Pathway Inhibitors

Azetidine derivatives of this compound, such as ISRIB-A3 and ISRIB-A5, demonstrate activity in modulating the ATF4 pathway, which is implicated in cancer and neurodegenerative diseases. These compounds feature dimeric structures with chlorophenoxyacetamide moieties linked via butyl or cyclobutyl spacers, enhancing their ability to cross cellular membranes .

Antimicrobial and Antiviral Analogues

6-Aminoquinazolinone Derivatives

In HCV NS5B inhibition, derivatives like 7b and 7e (Table 2) show enhanced activity compared to non-chlorinated analogues:

| Compound ID | Substituents | Melting Point (°C) | Purity (HPLC-UV) | Reference |

|---|---|---|---|---|

| 7a | p-Tolyloxy | 220 | >95% | |

| 7b | 4-Chlorophenoxy | 262 | >95% | |

| 7e | 4-Chlorophenoxy + m-Tolyl | 255 | >95% |

Key findings:

- Chlorine enhances stability: The 4-chlorophenoxy group in 7b and 7e increases melting points (255–262°C vs. 206°C for 7d), suggesting improved crystallinity and thermal stability .

Oxadiazole-Based Antibacterial Agents

N-Substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides exhibit broad-spectrum antibacterial activity. For example:

| Compound ID | Substituent | MIC against S. aureus (µg/mL) | Cytotoxicity (IC50, µM) | Reference |

|---|---|---|---|---|

| 7o | 3,4-Dimethylphenyl | 2.5 | >100 | |

| Ciprofloxacin | — | 1.0 | N/A |

Key findings:

- Combined pharmacophores: The integration of chlorophenoxy and oxadiazole moieties in 7o enhances antibacterial potency while maintaining low cytotoxicity .

LogP and Solubility

| Compound | logP | logSw (Solubility) | Hydrogen Bond Donors | Reference |

|---|---|---|---|---|

| This compound | 1.629 | -2.386 | 1 | |

| ISRIB-A3 | 2.1* | -3.2* | 2 | |

| N-(2-Chloro-4-nitrophenyl)-deriv. | 3.1 | -4.5 | 2 |

*Estimated from structural analogs.

- Lipophilicity trends : Nitro- and acetyl-substituted derivatives (e.g., compound 21) show higher logP values, reducing aqueous solubility but improving membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.